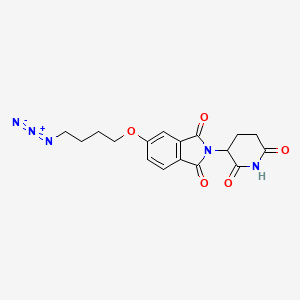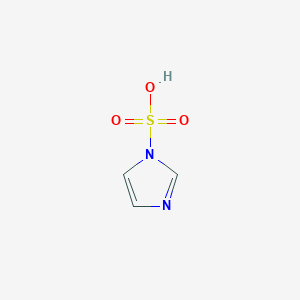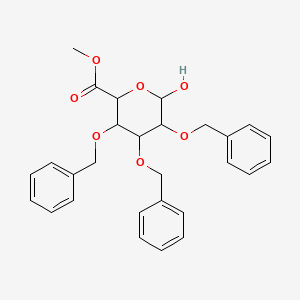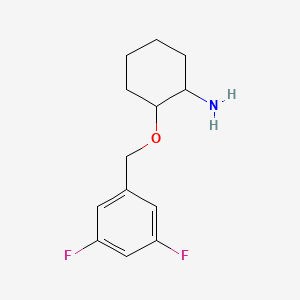
Thalidomide-5'-O-C4-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-C4-azide is a derivative of thalidomide, a compound originally developed as a sedative but later found to have significant teratogenic effects Thalidomide and its derivatives have since been repurposed for various therapeutic applications, particularly in the treatment of multiple myeloma and other cancers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C4-azide typically involves the modification of the thalidomide molecule to introduce the azide group. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C4-azide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-5’-O-C4-azide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, the azide group can be replaced with an amine group using reagents such as triphenylphosphine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triphenylphosphine in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-C4-azide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent and its ability to modulate the immune system.
Industry: Used in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Thalidomide-5’-O-C4-azide involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins involved in cell proliferation and survival. The compound’s effects are mediated through pathways involving the modulation of cytokine release and inhibition of angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its therapeutic potential in cancer treatment.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer properties and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory and anti-cancer activities
Uniqueness
Thalidomide-5’-O-C4-azide is unique due to the presence of the azide group, which can be used for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H17N5O5 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
5-(4-azidobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O5/c18-21-19-7-1-2-8-27-10-3-4-11-12(9-10)17(26)22(16(11)25)13-5-6-14(23)20-15(13)24/h3-4,9,13H,1-2,5-8H2,(H,20,23,24) |
Clave InChI |
RIZSEPDFFFLNIT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)






![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
